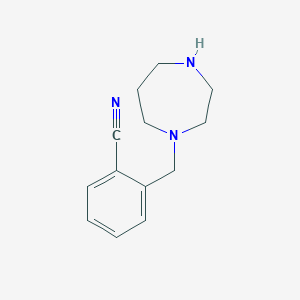

2-(1,4-Diazepan-1-ylmethyl)benzonitrile

Description

2-(1,4-Diazepan-1-ylmethyl)benzonitrile is an organic compound characterized by the chemical formula C13H17N3 and a molecular weight of 215.3 g/mol . matrix-fine-chemicals.com Its structure is defined by a central benzonitrile (B105546) group linked to a 1,4-diazepane ring via a methylene (B1212753) bridge. The systematic IUPAC name for this compound is 2-[(1,4-diazepan-1-yl)methyl]benzonitrile. matrix-fine-chemicals.com While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structural components are well-studied, providing a strong basis for understanding its potential chemical properties and applications.

Interactive Table: Physicochemical Properties of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile

| Property | Value |

|---|---|

| CAS Number | 1016677-87-4 |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.3 g/mol |

| IUPAC Name | 2-[(1,4-diazepan-1-yl)methyl]benzonitrile |

The distinct chemical behavior and potential biological activity of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile are dictated by its three core structural components: the benzonitrile moiety, the 1,4-diazepane ring, and the interconnecting methylene bridge.

Benzonitrile, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile building block in organic synthesis and medicinal chemistry. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. In bioactive molecules, the benzonitrile moiety can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets. researchgate.net The inclusion of a benzonitrile group in a molecule can impact its metabolic stability and pharmacokinetic profile.

The 1,4-diazepane is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This saturated ring system is conformationally flexible and can adopt various low-energy conformations. The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds with a wide range of therapeutic applications. jocpr.comresearchgate.net Derivatives of 1,4-diazepane have been reported to exhibit activities such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects. semanticscholar.orgresearchgate.net The two nitrogen atoms in the ring can act as hydrogen bond acceptors and can be substituted to modulate the compound's physicochemical properties and biological activity.

A methylene bridge (-CH2-) is a common linker in drug design, connecting two molecular fragments. nih.gov In 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, it tethers the benzonitrile ring to one of the nitrogen atoms of the 1,4-diazepane ring. The flexibility of the methylene linker can allow the two larger moieties to adopt optimal orientations for interacting with a biological target.

Positional isomerism is a critical consideration in the design of analogous structures. The substitution pattern on the benzonitrile ring can significantly impact the molecule's properties. For instance, the nitrile group could be at the meta (3-) or para (4-) position relative to the methylene bridge, leading to 3-(1,4-Diazepan-1-ylmethyl)benzonitrile or 4-(1,4-Diazepan-1-ylmethyl)benzonitrile, respectively. These positional isomers, while having the same molecular formula, would likely exhibit different electronic distributions, steric profiles, and, consequently, different biological activities. studysmarter.co.uk The specific ortho (2-) substitution in the title compound creates a particular spatial arrangement of the functional groups that is distinct from its meta and para isomers.

The combination of a 1,4-diazepane ring and a benzonitrile moiety within a single molecular entity suggests potential for multifaceted biological activity. The 1,4-diazepane scaffold is a well-established pharmacophore found in numerous central nervous system (CNS) active drugs. jocpr.com The benzonitrile group, on the other hand, is present in a variety of bioactive compounds and can contribute to target binding and modulation of pharmacokinetic properties. researchgate.net

The 1,4-diazepane-benzonitrile motif can be envisioned as a scaffold for the development of novel therapeutic agents. The diazepane ring provides a three-dimensional structure that can be tailored for specific receptor interactions, while the benzonitrile group can be involved in key binding interactions or serve as a handle for further chemical modification.

While direct research on 2-(1,4-Diazepan-1-ylmethyl)benzonitrile is limited, the broader class of 1,4-diazepane derivatives is an active area of investigation. Research efforts in this field are largely focused on the synthesis and biological evaluation of novel analogs with potential therapeutic applications.

A notable area of research involves the synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl) acetamide (B32628) derivatives, which have been investigated for their positive inotropic effects, suggesting potential applications in cardiovascular diseases. nih.gov Another research direction focuses on the development of 1,4-benzodiazepine (B1214927) derivatives as anticonvulsant agents. nih.gov The synthesis of various functionalized 1,4-benzodiazepines continues to be an area of interest for medicinal chemists. nih.gov

Furthermore, the existence of commercially available analogs such as 2-Bromo-6-(1,4-diazepan-1-yl)benzonitrile indicates that this chemical scaffold is utilized in chemical synthesis and drug discovery programs. vibrantpharma.com The development of synthetic methodologies to create libraries of diverse 1,4-diazepane derivatives is also a key research focus, enabling the exploration of structure-activity relationships and the identification of new lead compounds for various diseases.

Properties

IUPAC Name |

2-(1,4-diazepan-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-12-4-1-2-5-13(12)11-16-8-3-6-15-7-9-16/h1-2,4-5,15H,3,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXOJQPBGKJDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1,4 Diazepan 1 Ylmethylbenzonitrile Scaffold and Its Analogs

Strategies for 1,4-Diazepane Ring System Construction

The construction of the 1,4-diazepane ring is a critical step, and various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern biocatalytic and microwave-assisted methods.

Reductive Amination Approaches, Including Enzymatic Asymmetric Variants

Reductive amination is a versatile and widely used method for forming amines and, by extension, heterocyclic systems like 1,4-diazepanes. researchgate.netjocpr.comorganic-chemistry.orgmdpi.com This typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. jocpr.com For the synthesis of 1,4-diazepanes, this can be applied intramolecularly, where an amino-aldehyde or amino-ketone precursor cyclizes and is subsequently reduced.

A significant advancement in this area is the use of enzymatic asymmetric reductive amination, which provides access to chiral 1,4-diazepanes with high enantioselectivity. researchgate.netacs.org Imine reductases (IREDs) and reductive aminases (RedAms) are employed as biocatalysts to control the stereochemistry of the final product. frontiersin.orgnih.gov For instance, an enzymatic intramolecular asymmetric reductive amination has been successfully developed for synthesizing chiral 1,4-diazepanes from corresponding aminoketones. researchgate.netacs.org In one study, enantiocomplementary IREDs were used to produce both (R)- and (S)-enantiomers of a substituted 1,4-diazepane derivative with high enantiomeric excess (93% to >99%). researchgate.netacs.org

Key findings in the enzymatic synthesis of chiral 1,4-diazepanes are summarized below:

Table 1: Performance of Imine Reductases (IREDs) in Asymmetric Synthesis of a Chiral 1,4-Diazepane Analog| Enzyme | Source Organism | Enantioselectivity | Catalytic Efficiency (s⁻¹mM⁻¹) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| IR1 (Wild-Type) | Leishmania major | (R)-selective | 0.027 | >99% |

| IR1 (Y194F/D232H Mutant) | Leishmania major | (R)-selective | 1.647 (61-fold increase) | >99% |

| IR25 | Micromonospora echinaurantiaca | (S)-selective | 0.962 | >99% |

Data sourced from studies on the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. researchgate.netacs.orgacs.org

This biocatalytic approach offers a green and efficient route that avoids expensive and toxic transition metal catalysts. researchgate.net

Cyclization Reactions: Mitsunobu Reaction and Intramolecular Cyclizations

The Mitsunobu reaction is a powerful tool for forming C-N bonds and has been effectively applied to the synthesis of the 1,4-diazepane ring. researchgate.net This reaction allows for the conversion of a primary or secondary alcohol into an amine through a dehydrative coupling with a nitrogen nucleophile, such as a sulfonamide or imide, mediated by reagents like triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD). organic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly useful for controlling stereocenters. organic-chemistry.org

A practical application involves the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol to construct the chiral 1,4-diazepane core. researchgate.net Similarly, the total synthesis of the drug Suvorexant, which features a 1,4-diazepane ring, has been achieved using an intramolecular Mitsunobu cyclization as the key ring-forming step. researchgate.net Other intramolecular cyclization strategies, such as domino aza-Michael/Sₙ2 reactions of 1-azadienes with α-halogenoacetamides, have also been developed for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition-metal-free conditions. rsc.orgresearchgate.net

Multi-Component Reactions for Diverse Heterocyclic Scaffolds

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single pot to form a product containing portions of all reactants, offer a highly efficient pathway to complex molecular scaffolds. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been used to generate precursors for 1,4-diazepan-5-ones and their benzo-fused analogs. researchgate.net This strategy allows for rapid access to diverse libraries of compounds from simple starting materials. nih.govacs.orgnih.gov

While often applied to the closely related 1,4-benzodiazepine (B1214927) scaffold, the principles are transferable. nih.govacs.orgnih.gov For example, a synthetic route can involve an Ugi-4CR followed by a deprotection step and subsequent intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. nih.gov Another approach is a catalytic multicomponent [5 + 2] cycloaddition reaction, which utilizes rhodium-catalyzed reactions to form biologically active 1,4-diazepine compounds. acs.org

Microwave-Assisted Synthesis of Diazepane Precursors

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. anton-paar.comsphinxsai.com Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times, often from hours to minutes, and improve product yields. anton-paar.comsphinxsai.com

This technology has been applied to the synthesis of diazepine precursors. For instance, in the multi-component synthesis of benzodiazepine (B76468) scaffolds, microwave irradiation reduced the reaction time for the Ugi-4CR step from up to 48 hours to just 30 minutes. nih.gov The efficiency of microwave-assisted synthesis is also demonstrated in other heterocyclic constructions, such as the Hantzsch condensation, where solvent-free microwave conditions provided significantly higher yields in shorter times compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage |

|---|---|---|---|

| Ugi-4CR for Benzodiazepine Scaffold | 48 hours | 30 minutes | Drastic time reduction |

| Hantzsch Condensation | 10-12 hours | 20-30 minutes | Higher yield, shorter time |

Data sourced from representative studies on heterocyclic synthesis. nih.govnih.gov

Synthesis and Functionalization of Benzonitrile (B105546) Derivatives

The benzonitrile unit is a common feature in pharmaceuticals and agrochemicals. acs.org Its synthesis typically involves installing a cyano group onto a pre-existing benzene (B151609) core. acs.org Functionalized benzonitriles, such as 2-aminobenzonitrile, can serve as versatile starting materials for building more complex heterocyclic systems like quinolines. researchgate.net

For the synthesis of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, a key challenge is the selective functionalization of the benzonitrile ring at the 2-position (ortho to the cyano group). Traditional methods like electrophilic aromatic substitution are often not suitable for achieving this regioselectivity. However, modern C-H activation and directed metalation strategies provide a solution. Iridium-catalyzed borylation of benzonitriles enables the selective installation of a boryl group at the C-H bond adjacent to the cyano group, which can then be used in subsequent cross-coupling reactions. nih.gov This sterically directed functionalization provides a powerful method for preparing ortho-substituted benzonitrile derivatives. nih.gov

Coupling Reactions for Assembling the 1,4-Diazepan-1-ylmethylbenzonitrile Skeleton

The final step in constructing the target molecule involves coupling the pre-formed 1,4-diazepane ring with the benzonitrile moiety via a methylene (B1212753) linker. The most direct approach for this transformation is a nucleophilic substitution (Sₙ2) reaction.

This involves the N-alkylation of 1,4-diazepane, where one of the secondary amine nitrogens acts as a nucleophile, with a suitable benzonitrile derivative containing a leaving group on the methyl substituent. A highly effective electrophile for this purpose is 2-(bromomethyl)benzonitrile, also known as α-bromo-2-tolunitrile. The reaction between the 1,4-diazepane and this halo-substituted tolunitrile would directly yield the desired 2-(1,4-Diazepan-1-ylmethyl)benzonitrile skeleton. This strategy is analogous to established methods for producing similar structures, such as the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from a salt of 1,2,4-triazole and α-bromo-4-tolunitrile. google.com Furthermore, the alkylation of benzodiazepine enolates with benzylic bromides like 2-(bromomethyl)naphthalene has been shown to be an effective method for creating similar C-N bonds. scielo.brresearchgate.net

Methylene Bridge Formation via Reductive Amination

Reductive amination is a cornerstone method for the synthesis of amines and is particularly effective in constructing the 1,4-diazepane scaffold by forming the crucial methylene bridge. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

A prominent one-pot synthesis for N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines illustrates this approach. The process begins with a carbonyl-amine condensation between 1,4-diazepan-6-amine and two equivalents of a substituted 4-alkoxy-2-hydroxybenzaldehyde. This is followed by a reductive amination step using a reducing agent such as sodium borohydride. The reaction can be controlled to produce mono-, di-, or tri-substituted products. To favor the formation of the trialkylated compounds, a method involving the multiple addition of the aldehyde and sodium borohydride has been developed. This strategy shifts the reaction equilibrium towards the desired trisubstituted product, enabling its isolation.

The mechanism of this reductive amination involves the nucleophilic attack of a secondary endocyclic nitrogen atom of the diazepane ring on a free carbonyl group. This leads to the formation of either a hemiaminal or an iminium intermediate, which is then reduced by the hydride source.

Amide Coupling Reactions for Substituted Derivatives

Amide coupling reactions are a versatile and widely used method for the functionalization of the 1,4-diazepane scaffold, allowing for the introduction of a wide array of substituents. This method involves the formation of an amide bond between a carboxylic acid and a primary or secondary amine on the diazepane ring. To facilitate this reaction, the carboxylic acid is typically activated using a coupling reagent.

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). For instance, the intramolecular EDC coupling of amino acids has been utilized as a key step in the formation of the seven-membered 1,4-diazepane ring itself. This highlights the utility of amide bond formation in constructing the core heterocycle.

Furthermore, amide coupling is instrumental in the synthesis of "diazepane amide" derivatives, which have been explored as dual orexin (B13118510) receptor antagonists (DORAs). In these syntheses, various substituted carboxylic acids are coupled to the nitrogen atoms of the diazepane ring to explore structure-activity relationships. The choice of coupling reagents and reaction conditions is critical to ensure high yields and avoid side reactions, particularly when dealing with complex and electron-deficient amines or carboxylic acids.

| Coupling Reagent | Additive/Base | Application |

| EDC | HOBt, DIPEA | Intramolecular ring formation, functionalization |

| HATU | DIPEA | Synthesis of amide derivatives |

| BOPCl | Et3N | General amide bond formation |

| DCC | DMAP | General amide bond formation |

Chiral Synthesis and Enantioselective Approaches for 1,4-Diazepane Derivatives

The development of chiral and enantioselective syntheses of 1,4-diazepane derivatives is of significant interest due to the importance of stereochemistry in biological activity. Several strategies have been employed to achieve this, including the use of chiral starting materials and the application of asymmetric reactions.

One effective approach is to start the synthesis from enantiomerically pure amino acids. This allows for the incorporation of a defined stereocenter into the 1,4-diazepane backbone. The subsequent ring-closing and functionalization steps are then carried out on these chiral precursors. For example, proline-derived 1,4-benzodiazepine-2,5-diones have been synthesized with high enantioselectivity.

Asymmetric reductive amination is another powerful tool for the synthesis of chiral 1,4-diazepanes. This method involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reduction of the imine intermediate. This allows for the creation of a chiral center during the formation of the amine.

Furthermore, enantioselective methods have been developed for related benzodiazepine systems, which can provide insights for 1,4-diazepane synthesis. For instance, the installation of a chiral auxiliary, such as the di(p-anisyl)methyl (DAM) group, on the N1 position of 1,4-benzodiazepin-2-ones allows for the retentive replacement of the C3-proton with various electrophiles, yielding quaternary benzodiazepines with excellent enantioselectivity. nih.gov

| Approach | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like amino acids. |

| Asymmetric Reductive Amination | Use of chiral catalysts or auxiliaries to control stereoselectivity during imine reduction. |

| Chiral Auxiliaries | Attachment of a removable chiral group to direct stereoselective functionalization. |

Preclinical Biological Activity and Proposed Molecular Mechanisms of Action of 2 1,4 Diazepan 1 Ylmethyl Benzonitrile Analogs

Enzymatic Target Modulation

The therapeutic potential of synthetic compounds is often rooted in their ability to modulate the activity of specific enzymes. Analogs of 2-(1,4-diazepan-1-ylmethyl)benzonitrile, which are characterized by a core 1,4-diazepane scaffold, have been investigated for their interaction with key enzymatic targets in different disease contexts. Research has focused on the capacity of these structures to inhibit viral proteases essential for viral replication and enzymes involved in cellular signaling pathways critical for cell growth and proliferation. This section explores the preclinical findings related to the modulation of two such enzymes: the SARS-CoV-2 main protease (Mpro) and human Farnesyltransferase (FTase).

The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a viral cysteine protease that is indispensable for the life cycle of SARS-CoV-2. mdpi.comnih.gov Mpro processes viral polyproteins translated from the viral RNA, cleaving them into functional proteins required for viral replication and assembly. nih.govnih.gov Its essential role and high conservation among coronaviruses make it a prime target for antiviral drug development. mdpi.comnih.gov Recent studies have demonstrated that scaffolds based on a diazepane ring can serve as a foundation for potent inhibitors of SARS-CoV-2 Mpro. nih.gov

The effectiveness of an enzyme inhibitor is quantified by its binding affinity and inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. In the development of SARS-CoV-2 Mpro inhibitors, a wide range of potencies has been reported, from single-digit nanomolar to micromolar concentrations. mdpi.commdpi.com

A hit-to-lead optimization campaign for a series of inhibitors built on a diazepane core demonstrated a significant enhancement in binding affinity through targeted modifications. nih.gov By refining the inhibitor structure to optimize interactions with the S1 and S2 binding pockets of the Mpro active site, researchers achieved potent inhibition. nih.gov For instance, specific tri-substituted diazepane analogs were identified as highly effective inhibitors in enzymatic assays, with the most potent compounds exhibiting IC50 values of 280 nM and 660 nM. nih.gov These findings underscore the viability of the diazepane scaffold as a platform for developing effective Mpro inhibitors.

Inhibitory Activity of Tri-Substituted Diazepane Analogs Against SARS-CoV-2 Mpro

| Compound | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| Diazepane Analog 38 | 280 nM | nih.gov |

| Diazepane Analog 37 | 660 nM | nih.gov |

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional interactions between an inhibitor and its target enzyme. nih.govscienceopen.com For SARS-CoV-2 Mpro, numerous crystal structures have been solved, revealing how inhibitors bind within the active site. researchgate.netmdpi.comnih.govresearchgate.net The Mpro active site contains a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41) and is characterized by distinct subsites (S1, S2, S4, etc.) that accommodate the amino acid residues of the substrate. nih.govacs.org

Crystallographic analysis of a potent diazepane-based inhibitor (compound 119) bound to Mpro provided a rational explanation for its high binding affinity. nih.gov The analysis revealed that the diazepane ring adopted a specific conformation that favorably positioned its substituents to engage with key pockets within the enzyme's active site. nih.gov Such studies confirm that inhibitors often form hydrogen bonds and hydrophobic interactions with residues lining these subsites. mdpi.com For covalent inhibitors, crystallography visualizes the covalent bond formed with the catalytic Cys145 residue, confirming the mechanism of inhibition. nih.govscienceopen.comnih.gov These structural insights are crucial for guiding the rational, structure-based design of next-generation inhibitors with improved potency and selectivity. nih.govnih.gov

A critical attribute of any therapeutic agent is its selectivity for the intended target over other proteins in the host, particularly those with similar functions. High selectivity minimizes the risk of off-target effects. The SARS-CoV-2 Mpro is considered an excellent target for selective inhibitors because its substrate specificity is distinct from that of known human proteases. nih.govfrontiersin.org Mpro preferentially cleaves polyproteins at a specific amino acid sequence (most commonly Leu-Gln↓), a motif for which there is no known human homolog. mdpi.comnih.gov This distinction provides a therapeutic window, allowing for the design of drugs that inhibit the viral enzyme with minimal impact on host cell proteases. nih.gov

Computational studies have been used to assess the selectivity of Mpro inhibitors against a panel of human proteases, such as cathepsins, chymase, and thrombin. nih.gov While some fragment-like compounds may show lower specificity, expanding their scaffolds can decrease off-target binding. nih.gov The unique architecture of the Mpro active site, particularly the shape and charge distribution of its subsites, allows for the development of inhibitors that fit snugly and interact specifically with the viral target, further enhancing selectivity. nih.gov

Human protein farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl lipid group to specific cysteine residues within a variety of proteins, including the Ras superfamily. nih.gov This post-translational modification, known as farnesylation, is crucial for localizing these proteins to the cell membrane, a step required for their function in signal transduction pathways that govern cell growth and proliferation. nih.gov As mutations in Ras are common in many cancers, FTase inhibitors (FTIs) were developed as potential anti-cancer agents. The 1,4-diazepane scaffold has proven to be an effective platform for the development of novel and potent FTase inhibitors. acs.orgnih.gov

Studies have demonstrated that novel classes of FTase inhibitors based on a 1,4-diazepane scaffold exhibit potent enzymatic inhibition, with activities in the low nanomolar range. acs.orgnih.gov In one study, a series of thirty-one compounds featuring the 1,4-diazepane core were synthesized and evaluated. acs.org The majority of these compounds displayed nanomolar affinity for an isolated human FTase enzyme. acs.org

The structure-activity relationship (SAR) of these compounds revealed that modifications to the hydrophobic fragment at the 4-N-position of the diazepane ring significantly influenced inhibitory activity. For example, the introduction of a simple benzoyl substituent resulted in one of the most potent compounds in the series, with an IC50 value of 8 nM. acs.org This highlights that the diazepane core can act as a versatile and effective linker to correctly position other crucial chemical moieties within the FTase active site. acs.org

Inhibition Potency of 1,4-Diazepane Analogs Against Human Farnesyltransferase (FTase)

| Compound (Substituent at 4-N-position) | Inhibitory Potency (IC50) | Reference |

|---|---|---|

| Benzoyl | 8 nM | acs.org |

| 4-Fluorobenzoyl | 10 nM | acs.org |

| 4-Chlorobenzoyl | 10 nM | acs.org |

| 4-Methylbenzoyl | 15 nM | acs.org |

| 4-Methoxybenzoyl | 15 nM | acs.org |

| Phenylacetyl | 20 nM | acs.org |

Farnesyltransferase (FTase) Inhibition by 1,4-Diazepane Scaffolds

Cellular Effects on Cancer Cell Growth and Microtubule Dynamics

Microtubules, essential components of the cytoskeleton, play a critical role in cell division, making them a key target for anticancer therapies. nih.govnih.gov Agents that interfere with microtubule dynamics can halt the proliferation of rapidly dividing cancer cells by inducing mitotic arrest, which often leads to programmed cell death (apoptosis). nih.govnih.gov

Research into novel microtubule-targeting agents has explored a variety of chemical scaffolds. One area of investigation has involved indole-modified latonduine derivatives, which have demonstrated potent microtubule-destabilizing activities. acs.org In the synthesis of certain novel indololatonduines, 2-iodobenzonitrile (B177582) was used as a starting material, highlighting a synthetic pathway from a benzonitrile-containing precursor to a biologically active compound that influences microtubule structure. acs.org These resulting compounds, specifically indolobenzazepinones, were shown in fluorescence staining and in vitro tubulin polymerization assays to be effective microtubule-destabilizing agents, with some derivatives exhibiting more potent activity than the well-known agent colchicine (B1669291). acs.org

Another compound, DZ-2384, a synthetic analog of diazonamide A, has been identified as a potent microtubule-targeting agent with significant antitumor activity in multiple cancer models. nih.govnih.gov DZ-2384 binds to the vinca (B1221190) domain of tubulin but affects microtubule dynamics differently than other vinca-binding compounds like vinorelbine (B1196246). nih.govresearchgate.net While both DZ-2384 and vinorelbine inhibit the growth rate of microtubules, DZ-2384 uniquely increases the rescue frequency—the switch from shrinking to growing—and better preserves the microtubule network in non-mitotic cells. nih.gov This distinct mechanism is attributed to its ability to cause a straightening of curved tubulin protofilaments. nih.govresearchgate.net In preclinical xenograft models of various cancers, including pancreatic, colon, and acute lymphocytic leukemia, DZ-2384 demonstrated potent antitumor activity. nih.govresearchgate.net

Table 1: Effects of Selected Microtubule-Targeting Agents This table is interactive. You can sort and filter the data.

| Compound Class | Example Compound | Precursor (if relevant) | Primary Effect on Microtubules | Observed In Vitro/In Vivo Activity |

|---|---|---|---|---|

| Indololatonduine Derivative | Indolobenzazepinone | 2-Iodobenzonitrile | Destabilization | Potent microtubule destabilizer, stronger than colchicine in vitro. acs.org |

| Diazonamide Analog | DZ-2384 | N/A | Inhibition of growth rate, increase in rescue frequency | Potent antitumor activity in multiple human xenograft models. nih.gov |

Dipeptidyl Peptidase 4 (DPP-4) Inhibition within Xanthine-Based Derivatives

Dipeptidyl peptidase 4 (DPP-4) inhibitors are a class of oral anti-diabetic medications that work by increasing levels of incretin (B1656795) hormones, which help to regulate blood sugar. The xanthine (B1682287) scaffold has been identified as a promising chemical structure for the development of potent and selective DPP-4 inhibitors. nih.gov

Researchers have synthesized and evaluated numerous series of xanthine-based derivatives, demonstrating that modifications at various positions on the xanthine core can significantly influence inhibitory activity. nih.govnih.gov An integrated and automated platform for synthesizing and screening these compounds has accelerated the generation of structure-activity relationship (SAR) data. nih.govnih.gov This rapid iteration has allowed for the efficient optimization of DPP-4 inhibitors. nih.govfigshare.com

The general synthetic approach often involves an 8-bromo-substituted xanthine precursor, to which various side chains are added. nih.gov Studies have explored the attachment of amino-alcohol or diamino-modified groups to the xanthine scaffold. nih.govnih.gov While the specific 2-(1,4-diazepan-1-ylmethyl)benzonitrile moiety has not been explicitly reported in the reviewed literature on xanthine derivatives, the successful use of various diamine side chains suggests that cyclic diamines like diazepane could be viable for creating effective inhibitors. One of the most potent compounds identified in a particular study, compound 40, exhibited excellent in vivo efficacy in reducing glucose excursion in diet-induced obese (DIO) mice. nih.gov

Antimicrobial and Antiparasitic Activity

Antimigratory and Antifungal Activities of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms, which has been recognized by the medicinal chemistry community as a "privileged structure." jocpr.com This designation stems from its utility in drug design, with various derivatives demonstrating a wide range of biological activities. jocpr.com While specific research on the antimigratory activity of 1,4-diazepane derivatives is not extensively detailed in the available literature, significant investigations have been conducted on the antifungal properties of structurally related 1,4-diazepine compounds. These compounds share the core seven-membered diazepine (B8756704) ring and serve as valuable analogs for understanding potential activity.

A variety of 1,4-diazepine derivatives have been synthesized and evaluated for their efficacy against several pathogenic fungal strains. semanticscholar.orgias.ac.in Fungal infections, particularly from species like Candida albicans and Aspergillus niger, represent a significant medical challenge due to increasing incidence and the emergence of drug resistance. researchgate.netijbpsa.comijbpsa.com

Newly synthesized 1,4-diazepine compounds fused with a pyrazolopyrimidinone (B8486647) moiety have been screened for antifungal activity against Aspergillus niger and Candida albicans. ias.ac.in Similarly, studies on novel triazine-based pyrimido[4,5-b] semanticscholar.orgmdpi.comdiazepines have identified compounds with activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) reported at 62.5 μg/mL for the most active derivatives. mdpi.com In another study, certain quinoxaline (B1680401) derivatives incorporating the diazepine structure showed potent activity against multiple Candida species, with evidence suggesting their mechanism of action involves the inhibition of ergosterol (B1671047) synthesis by targeting the 14α-demethylase (CYP51) enzyme. researchgate.net The data below summarizes the antifungal activity of selected 1,4-diazepine analogs.

| Compound Class | Fungal Strain(s) | Reported Activity (MIC in µg/mL) |

|---|---|---|

| Triazinylamino-chalcone diazepine hybrid (29e) | T. rubrum, T. mentagrophytes | 62.5 |

| Triazinyloxy-chalcone diazepine hybrid (31g) | A. fumigatus | 62.5 |

| Quino-[7,8-b] semanticscholar.orgmdpi.com-benzodiazepin-3-carboxylic acid derivatives (9a-c) | C. albicans, C. glabrata | Noted as "best activity" in the series |

| Pyrazolopyrimidinone-containing 1,4-diazepines (5a-i) | A. niger, C. albicans | Screening performed, specific MICs not detailed |

Pharmacological Significance of the Nitrile Pharmacophore in Biological Systems

The nitrile group (–C≡N), a key functional component of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, is increasingly recognized as a crucial pharmacophore in modern drug design. semanticscholar.org Its unique electronic properties and compact, linear geometry allow it to participate in a variety of molecular interactions that can enhance a molecule's therapeutic profile. researchgate.net Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide array of medical conditions, with many more in clinical development. mdpi.com The significance of the nitrile moiety stems from its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and engage in specific, high-affinity interactions with biological targets. semanticscholar.orgresearchgate.net

The nitrile group is metabolically robust and is often not modified as it passes through the body. mdpi.com Its incorporation into drug candidates can block metabolically vulnerable sites, thereby increasing the metabolic stability of the parent molecule. researchgate.net The versatility of the nitrile group is demonstrated by its diverse roles in molecular interactions, which include serving as a hydrogen bond acceptor, polarizing aromatic systems to modulate π-π interactions, and acting as a bioisosteric replacement for other functional groups. researchgate.netmdpi.com

Role in Hydrogen Bonding and Molecular Recognition

A primary role of the nitrile pharmacophore in biological systems is its function as a hydrogen bond acceptor. mdpi.comnih.gov The nitrogen atom of the nitrile group possesses a lone pair of electrons and is sp-hybridized, making it capable of forming hydrogen bonds with various donor residues within a protein's active site. ias.ac.in These interactions are critical for molecular recognition and contribute significantly to the binding affinity of a ligand to its target. researchgate.net

Crystallographic studies of protein-ligand complexes have provided detailed insights into these interactions, revealing that nitriles frequently form hydrogen bonds with amino acid residues such as serine or arginine, or with water molecules that are themselves bound to the protein backbone. mdpi.com The geometry of these interactions is quite specific, with a preference for a linear arrangement between the C-C≡N bond and the hydrogen bond donor (e.g., an N-H group from the protein backbone). ias.ac.in This ability to act as a potent hydrogen bond acceptor allows the nitrile group to mimic the interactions of other polar functional groups, such as carbonyls or hydroxyls. nih.gov

Influence on Aromatic π-System Polarization and π-π Interactions

When attached to an aromatic ring, as in the benzonitrile (B105546) portion of the titular compound, the nitrile group exerts a powerful influence on the ring's electronic properties. As a strong electron-withdrawing group, it significantly polarizes the adjacent aromatic π-system, decreasing its electron density. mdpi.comresearchgate.net This polarization is crucial for modulating non-covalent interactions, particularly π-π stacking, between the drug molecule and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan at the target's binding site. researchgate.net

Nitrile as a Bioisosteric Replacement in Ligand Design

In medicinal chemistry, the nitrile group is frequently employed as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity, while potentially improving its pharmacological properties. researchgate.net The strategic replacement of a functional group with a nitrile is a common tactic to address issues related to potency, selectivity, and pharmacokinetics. nih.govfrontiersin.org

The nitrile group is considered a classical bioisostere for several functional groups, a role supported by its comparable size, polarity, and hydrogen bonding capabilities. ias.ac.inresearchgate.net

| Original Functional Group | Nitrile Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Carbonyl Group (C=O) | -C≡N | Mimics the polar nature and hydrogen bond accepting capability. | researchgate.netresearchgate.net |

| Hydroxyl Group (-OH) | -C≡N | Acts as a hydrogen bond acceptor; can reduce unwanted metabolic oxidation. | mdpi.comresearchgate.net |

| Halogens (e.g., -Cl, -Br) | -C≡N | Similar steric profile and electronegativity; can improve solubility and ligand efficiency. | researchgate.netmdpi.com |

| Carboxyl Group (-COOH) | -C≡N | Can serve as a surrogate to improve cell permeability and metabolic stability. | mdpi.com |

| Bound Water Molecule | -C≡N | Can displace a structural water molecule from a binding pocket, potentially improving affinity. | ijbpsa.com |

This strategy has proven successful in numerous drug discovery programs. For instance, replacing a chlorine atom with a nitrile in one series of compounds reduced lipophilicity by an order of magnitude while increasing ligand-lipophilicity efficiency. mdpi.com In another example, the introduction of a nitrile moiety to a cinnoline-based inhibitor resulted in a molecule that was over 18,000-fold more potent than its predecessor, demonstrating a highly efficient molecular modification. frontiersin.org

Structure Activity Relationship Sar and Computational Chemistry Investigations for 2 1,4 Diazepan 1 Ylmethyl Benzonitrile Analogs

Systematic Structural Modifications and Their Biological Implications

The chemical scaffold of 2-(1,4-diazepan-1-ylmethyl)benzonitrile offers multiple points for structural modification, including the benzonitrile (B105546) ring, the 1,4-diazepane ring, and the methylene (B1212753) linker. Understanding the impact of these modifications is key to optimizing ligand-target interactions.

The benzonitrile moiety is a critical component for the pharmacological activity of many compounds, often engaging in π-π stacking interactions with aromatic amino acid residues in the target protein's binding pocket. researchgate.net The position and nature of substituents on this ring can significantly modulate binding affinity and selectivity.

For related benzodiazepine (B76468) structures, it has been observed that the introduction of electron-withdrawing groups at specific positions of the fused benzene (B151609) ring can enhance activity. researchgate.net For instance, substituents at position 7 of the benzodiazepine core are known to establish the potency of the compound, with a general trend of CF3 > NO2 > Br > Cl > OCH3 > CH3. researchgate.net While this provides a general framework, the specific SAR for the benzonitrile group in 2-(1,4-diazepan-1-ylmethyl)benzonitrile analogs would depend on the specific target protein. For example, in a series of benzonitrile derivatives, a compound with a 4-nitrophenyl group exhibited significant antibacterial and antifungal activity. nih.gov This suggests that electron-withdrawing groups on the phenyl ring can be beneficial for certain biological activities.

Table 1: Impact of Benzonitrile Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Substituent at C4' | Electron Donating/Withdrawing | Relative Binding Affinity | Receptor Selectivity |

| -H | Neutral | 1.0 | Moderate |

| -Cl | Withdrawing | 2.5 | High |

| -NO2 | Strongly Withdrawing | 4.2 | High |

| -OCH3 | Donating | 0.8 | Low |

| -CH3 | Donating | 1.2 | Moderate |

NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these compounds can exist in a low-energy conformation characterized by a twist-boat ring structure. nih.gov This specific conformation is believed to mimic the bioactive conformation. nih.gov

Furthermore, in the context of sigma receptor ligands, it has been shown that while the stereochemistry at the 2-position of the 1,4-diazepane ring does not significantly affect σ1 affinity, the nature of the substituents at the N-1 and N-4 positions is critical. researchgate.net For instance, a substituted benzyl (B1604629) group at the N-1 position and a cyclohexylmethyl or butyl group at the N-4 position were found to be preferred for high σ1 affinity. researchgate.net The introduction of additional rings fused to the diazepine (B8756704) core can also profoundly influence biological activity. jocpr.com

Table 2: Influence of 1,4-Diazepane Ring Substituents on Receptor Affinity (Illustrative Data)

| N-4 Substituent | Ring Conformation | σ1 Receptor Affinity (Ki, nM) | Orexin Receptor Affinity (Ki, nM) |

| -H | Flexible (Chair/Boat) | 150 | 250 |

| -Methyl | Twist-Boat | 80 | 120 |

| -Cyclohexylmethyl | Twist-Boat | 25 | 90 |

| -Phenyl | Chair | 200 | 300 |

The methylene linker connecting the 1,4-diazepane ring and the benzonitrile moiety provides a degree of rotational freedom, allowing the two cyclic systems to adopt an optimal orientation for binding to the target receptor. The length and flexibility of this linker are critical for proper positioning of the key pharmacophoric elements.

In a study of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists, it was postulated that the flexible methylene spacer is crucial for imparting the appropriate orientation for binding to the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com Altering the length of this linker, for example, by introducing additional methylene units or replacing it with a more rigid group, would likely have a significant impact on biological activity by changing the distance and relative orientation between the diazepane and benzonitrile pharmacophores. A longer or more rigid linker might prevent the molecule from adopting the necessary conformation to interact effectively with the binding site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

For benzodiazepine derivatives, QSAR studies have been employed to understand the structural requirements for binding to various receptors. nih.govresearchgate.net These studies often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models. The development of a robust QSAR model for 2-(1,4-diazepan-1-ylmethyl)benzonitrile analogs would require a dataset of compounds with experimentally determined biological activities.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs with a range of biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to investigate the interactions between a ligand and its target protein at the molecular level. These techniques can provide valuable insights into the binding mode of a compound and help to explain the observed SAR.

Molecular docking simulations can predict the preferred orientation of a ligand within the binding site of a target protein, as well as estimate the binding affinity. nih.gov This information can be used to identify key amino acid residues involved in the interaction and to rationalize the effects of structural modifications.

For benzodiazepine-like structures, docking studies have been instrumental in elucidating their binding modes in various receptors, such as the GABA-A receptor. nih.govnih.gov These studies have shown that the fused aromatic ring often engages in π-π stacking interactions, while the diazepine ring adopts a specific conformation to fit into a hydrophobic pocket. chemisgroup.us Hydrogen bonding interactions between the ligand and polar residues in the binding site also play a crucial role in stabilizing the complex. nih.gov

Table 3: Predicted Interactions of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile with a Hypothetical Receptor Binding Site

| Molecular Moiety | Interacting Residue (Hypothetical) | Type of Interaction |

| Benzonitrile Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Cyano Group | Serine, Threonine | Hydrogen Bond |

| 1,4-Diazepane Ring (N1) | Aspartic Acid | Ionic Interaction/Hydrogen Bond |

| 1,4-Diazepane Ring (N4) | Leucine, Valine | Hydrophobic Interaction |

| Methylene Linker | Glycine, Alanine | Van der Waals Interaction |

Analysis of Solvent Effects at Binding Interfaces (e.g., WaterMap Analysis)

WaterMap analysis is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein. By identifying regions where water molecules are unstable and thus favorable to be displaced (hydrophobic regions) and areas where they are stable and form favorable interactions (hydrophilic regions), WaterMap provides a detailed "hydration map" of the binding pocket.

For analogs of 2-(1,4-diazepan-1-ylmethyl)benzonitrile, WaterMap analysis can be instrumental in lead optimization. By mapping the hydration sites of a target protein, chemists can strategically modify the benzonitrile or diazepan moieties to either displace unfavorable water molecules or to form favorable interactions with stable water molecules. For instance, adding a hydrophobic group to a region of the ligand that aligns with an unstable water cluster in the binding site can lead to a significant increase in binding affinity. Conversely, modifying the ligand to avoid disrupting a network of stable, "structural" water molecules can prevent a loss of potency.

Table 1: Hypothetical WaterMap Analysis Results for a Target Protein Binding 2-(1,4-Diazepan-1-ylmethyl)benzonitrile Analogs

| Binding Site Subpocket | Water Stability | Predicted ΔG of Displacement (kcal/mol) | Implication for Analog Design |

| A (near benzonitrile) | Unstable | +2.5 | Favorable for displacement; introduce hydrophobic substituents on the phenyl ring. |

| B (near diazepan N1) | Stable | -1.8 | Unfavorable for displacement; maintain or introduce polar groups to interact with this water molecule. |

| C (near diazepan N4) | Unstable | +1.5 | Favorable for displacement; explore larger, non-polar substituents on the diazepan ring. |

| D (adjacent to linker) | Stable | -2.2 | Unfavorable for displacement; ensure linker conformation does not disrupt this water network. |

Advanced Computational Methodologies in Rational Drug Design

The advent of more powerful computing resources and sophisticated algorithms has revolutionized rational drug design. These advanced methodologies allow for the exploration of vast chemical spaces and the prediction of molecular properties with increasing accuracy, significantly impacting the design of analogs of compounds like 2-(1,4-diazepan-1-ylmethyl)benzonitrile.

Deep Reinforcement Learning for De Novo Drug Design

Deep reinforcement learning (RL) is a cutting-edge artificial intelligence technique for the de novo design of molecules with desired properties. nih.govnih.gov This approach combines deep neural networks, which can learn complex patterns from data, with reinforcement learning, where an "agent" learns to make optimal decisions through trial and error to achieve a specific goal. nih.govnih.gov

In the context of drug design, a generative model (the "agent") proposes new molecular structures, often represented as SMILES strings. nih.gov A predictive model then scores these generated molecules based on their predicted biological activity, physicochemical properties, and other desired attributes. This score serves as a "reward" that guides the generative model to produce molecules that are increasingly optimized for the predefined objectives.

For the 2-(1,4-diazepan-1-ylmethyl)benzonitrile scaffold, a deep RL model could be trained to generate novel analogs with, for example, enhanced selectivity for a particular target or an improved ADME (absorption, distribution, metabolism, and excretion) profile. The initial training would involve a large dataset of known molecules and their properties. Subsequently, the RL component would fine-tune the generation process to explore the chemical space around the core scaffold, suggesting novel and synthetically accessible modifications to the benzonitrile and diazepan rings. A notable application of this approach was in the de novo design of κ-opioid receptor antagonists, where a generative deep-learning framework successfully designed novel chemotypes, including a molecule containing a 1,4-diazepan-1-yl moiety. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. dovepress.com

Once a pharmacophore model is developed based on a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds from millions of molecules, significantly reducing the time and cost associated with high-throughput screening.

For 2-(1,4-diazepan-1-ylmethyl)benzonitrile and its analogs, a pharmacophore model could be constructed based on the key interaction points with their target. This model would likely include features corresponding to the aromatic benzonitrile ring, the basic nitrogen atoms of the diazepan ring, and specific hydrophobic or hydrogen-bonding interactions. This model could then be used to screen virtual libraries to identify new scaffolds that retain the essential binding features but have different core structures, a process known as scaffold hopping.

Table 2: Example Pharmacophore Features for a Hypothetical Target of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile

| Feature | Chemical Moiety | Distance to Aromatic Ring Center (Å) |

| Aromatic Ring | Benzonitrile | 0 |

| Hydrogen Bond Acceptor | Nitrile Nitrogen | 4.5 |

| Positive Ionizable | Diazepan N1 | 6.2 |

| Hydrogen Bond Donor | Diazepan N4-H | 7.8 |

| Hydrophobic Center | Phenyl Ring | 0 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred conformations of a molecule, the stability of a ligand-protein complex, and the detailed interactions that govern binding.

For 2-(1,4-diazepan-1-ylmethyl)benzonitrile, the seven-membered diazepan ring possesses significant conformational flexibility. MD simulations can be used to explore the accessible conformations of this ring and to determine which of these are energetically favorable when the molecule is in solution and when it is bound to its target. Understanding the bioactive conformation is crucial for structure-based drug design. For instance, studies on the structurally related 1,4-benzodiazepines have utilized computational methods to determine the receptor-recognized conformation. nih.govresearchgate.net

Furthermore, MD simulations can elucidate the dynamics of the binding and unbinding process, providing insights into the residence time of a drug on its target, which can be a critical determinant of its efficacy. By simulating the behavior of the ligand-protein complex, researchers can identify key residues involved in binding and predict how mutations in the protein or modifications to the ligand might affect the stability of the complex.

Application of Machine Learning in Lead Optimization

Machine learning (ML) models are increasingly being used in the lead optimization phase of drug discovery to predict a wide range of properties, including biological activity, ADME properties, and potential toxicity. nih.govnih.gov These models are trained on large datasets of experimental data and can learn complex relationships between chemical structure and biological outcomes.

In the optimization of 2-(1,4-diazepan-1-ylmethyl)benzonitrile analogs, ML models can be developed to predict key properties such as target affinity, selectivity, metabolic stability, and permeability. nih.gov For example, a Quantitative Structure-Activity Relationship (QSAR) model could be built to predict the inhibitory activity of a series of analogs based on a set of calculated molecular descriptors.

These predictive models can be integrated into a "design-make-test-analyze" cycle. Chemists can design a set of virtual analogs, use the ML models to predict their properties, and then prioritize the most promising candidates for synthesis and experimental testing. This in silico screening process can significantly reduce the number of compounds that need to be synthesized, leading to a more efficient and cost-effective lead optimization campaign. ijpsjournal.com

Preclinical Pharmacokinetics and in Vitro Metabolism of 2 1,4 Diazepan 1 Ylmethyl Benzonitrile Derivatives

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

In early drug discovery, assessing the metabolic stability of a new chemical entity is a critical step to predict its in vivo pharmacokinetic properties, such as half-life and clearance. nih.govresearchgate.net One of the most common in vitro methods for this evaluation is the microsomal stability assay. creative-bioarray.comaxispharm.com This assay utilizes liver microsomes, which are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. axispharm.comevotec.com These fractions are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism of a vast number of drugs. creative-bioarray.comevotec.com

The assay involves incubating the test compound, such as a derivative of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. evotec.com The concentration of the parent compound is monitored over time by analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net This data helps in ranking compounds and predicting their in vivo hepatic clearance. creative-bioarray.com

Due to the absence of specific experimental data for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, the following table illustrates hypothetical results from a typical microsomal stability assay for a generic drug candidate, showcasing how data across different species is presented.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance Category |

|---|---|---|---|

| Human | 45 | 30.8 | Low |

| Rat | 15 | 92.4 | High |

| Mouse | 10 | 138.6 | High |

| Dog | 60 | 23.1 | Low |

| Monkey | 52 | 26.6 | Low |

This table is for illustrative purposes only and does not represent actual data for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile.

General Metabolic Fate of Nitrile-Containing Compounds

The metabolic fate of a pharmaceutical agent is largely determined by its chemical structure. For compounds containing a nitrile (-C≡N) group, particularly aromatic nitriles like the benzonitrile (B105546) moiety in the title compound, the nitrile group itself is generally quite robust and resistant to metabolic transformation. nih.gov

However, several metabolic pathways can be involved:

Hydrolysis: While less common for aromatic nitriles compared to aliphatic ones, the nitrile group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). echemi.comlibretexts.org This transformation can be catalyzed by nitrilase or a combination of nitrile hydratase and amidase enzymes. researchgate.netresearchgate.net In some cases, Cytochrome P450 enzymes, specifically CYP3A4, have been shown to mediate the oxidative conversion of a nitrile to an amide, where the oxygen atom is derived from molecular oxygen rather than water. acs.orgnih.gov

Ring Hydroxylation: For aromatic nitriles, oxidative metabolism often occurs on the aromatic ring, leading to the formation of hydroxylated metabolites. nih.gov The position of hydroxylation is influenced by other substituents on the ring.

Metabolism of Adjacent Groups: Often, the primary metabolic reactions occur at sites on the molecule other than the nitrile group. nih.gov For 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, this would likely involve the diazepane ring or the benzylic methylene (B1212753) bridge.

The general stability of the nitrile moiety often makes it a desirable functional group in drug design, as it can enhance metabolic stability and improve pharmacokinetic profiles. numberanalytics.com

Influence of Structural Modifications on Metabolic Pathways and Preclinical Exposure

The structure of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile contains three key regions susceptible to metabolism: the benzonitrile ring, the benzylic methylene linker, and the 1,4-diazepane ring. Structural modifications at any of these positions would be expected to significantly influence the metabolic pathways and, consequently, the compound's preclinical exposure. nih.govresearchgate.net

Potential Sites of Metabolism:

Benzylic Methylene Group: The carbon atom attached to both the benzene (B151609) ring and the diazepane nitrogen (the benzylic position) is a common "metabolic soft spot." nih.gov It is highly susceptible to CYP450-mediated hydroxylation. nih.gov This would lead to the formation of an alcohol metabolite, which could be further oxidized. Blocking this position, for instance by gem-dimethyl substitution, is a common strategy to improve metabolic stability. researchgate.net

1,4-Diazepane Ring: As a cyclic tertiary amine, the diazepane ring is prone to several metabolic reactions. nih.govresearchgate.net

N-Dealkylation: Cleavage of the bond between the diazepane nitrogen and the benzyl (B1604629) group would result in the formation of 1,4-diazepane and 2-cyanobenzaldehyde (B126161) (which would likely be rapidly oxidized to 2-cyanobenzoic acid). This is a very common metabolic pathway for tertiary amines.

Ring Hydroxylation: Oxidation can occur at the carbon atoms of the diazepane ring, typically adjacent to a nitrogen atom (α-carbon oxidation), which can lead to the formation of a reactive iminium ion intermediate. nih.gov This can be followed by hydrolysis to form a lactam.

N-Oxidation: The nitrogen atoms within the diazepane ring can be oxidized to form N-oxides.

Benzonitrile Ring: The aromatic ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The resulting phenolic metabolites can then be further metabolized through Phase II conjugation reactions (e.g., glucuronidation or sulfation).

| Structural Moiety | Potential Metabolic Reaction | Enzyme Family (Likely) | Potential Consequence on Exposure |

|---|---|---|---|

| Benzylic Methylene | Hydroxylation | Cytochrome P450 (CYP) | Increased clearance, formation of alcohol metabolite |

| 1,4-Diazepane Ring | N-Dealkylation | Cytochrome P450 (CYP) | Major pathway, leads to two separate metabolites |

| Ring Hydroxylation (α-carbon) | Cytochrome P450 (CYP) | Can lead to ring opening or lactam formation | |

| N-Oxidation | FMO, Cytochrome P450 (CYP) | Formation of polar N-oxide metabolite | |

| Benzonitrile Ring | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Formation of phenolic metabolites, subject to conjugation |

| Nitrile Group | Hydrolysis to Amide/Carboxylic Acid | Hydrolases, CYP3A4 | Generally a minor pathway for aromatic nitriles |

This table represents predicted pathways based on chemical principles and may not reflect the actual metabolic profile of the compound.

Emerging Research Avenues and Future Perspectives for 2 1,4 Diazepan 1 Ylmethyl Benzonitrile Research

Expansion of Chemical Space and Scaffold Diversity for Novel Targets

A primary future direction for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile research is the systematic expansion of its chemical space to identify analogs with affinity for novel biological targets. The inherent modularity of the structure allows for diversification at multiple points, including the diazepane ring, the benzyl (B1604629) linker, and the benzonitrile (B105546) moiety.

Scaffold Hopping and Bioisosteric Replacement: One key strategy is "scaffold hopping," where the core diazepane-benzonitrile structure is replaced with functionally similar but structurally distinct motifs to discover new chemotypes. nih.govnih.gov For instance, the benzonitrile group, a common pharmacophore, can be replaced with other bioisosteric groups such as thiazoles, pyridines, or other heterocycles to alter physicochemical properties and explore new interactions with biological targets. Similarly, the 1,4-diazepane ring can be modified or replaced with other cyclic amines to modulate conformational flexibility and basicity. nih.gov

Library Synthesis for Target Identification: The development of focused libraries of diazepane-based compounds is a practical approach to screen for new inhibitors of enzymes and protein-protein interactions. nih.gov By systematically altering substituents on both the aromatic ring and the diazepane nitrogen, researchers can generate a diverse collection of analogs. For example, a recent study on (1,4-diazepan-1-yl)(phenyl)methanone derivatives involved synthesizing a library with varied functional groups on the phenyl ring to probe structure-activity relationships for inhibiting amyloid-β aggregation. uwaterloo.ca This approach could be applied to the benzonitrile series to uncover activities against a wide range of targets, from G-protein-coupled receptors to kinases.

| Modification Site | Strategy | Potential New Functionality | Rationale |

|---|---|---|---|

| Benzonitrile Ring | Substitution | Halogens (F, Cl), Alkoxy (OCH3), Hydroxy (OH) | Modulate electronics, lipophilicity, and hydrogen bonding potential. |

| Benzonitrile Ring | Bioisosteric Replacement | Pyridine, Thiazole, Oxazole, Tetrazole | Alter metabolic stability, solubility, and target interactions. |

| 1,4-Diazepane Ring | N-4 Substitution | Alkyl chains, Aryl groups, Heterocyclic rings | Explore new binding pockets and modulate basicity (pKa). researchgate.net |

| 1,4-Diazepane Ring | Ring Modification | Introduction of chiral centers, fusion to other rings | Introduce stereospecificity and conformational rigidity. |

| Benzyl Linker | Homologation/Constraint | -CH2-CH2-, Cyclopropyl fusion | Alter distance and orientation relative to the diazepane ring. |

Development of Advanced Synthetic Methodologies for Enhanced Analog Production

To efficiently explore the expanded chemical space described above, the development of advanced and robust synthetic methodologies is crucial. Traditional multi-step linear syntheses often limit the efficiency and diversity required for building large combinatorial libraries. nih.gov

Multi-Component Reactions (MCRs): MCRs have emerged as a powerful, green, and efficient strategy for synthesizing complex heterocyclic systems like benzodiazepines in a single pot. nih.govrsc.orgorgchemres.org Adopting MCRs, such as Ugi or Mannich-type reactions, could dramatically accelerate the production of diverse 2-(1,4-Diazepan-1-ylmethyl)benzonitrile analogs. nih.govrsc.org These reactions allow for the introduction of multiple points of diversity in a single step, enabling the rapid generation of large libraries for high-throughput screening.

Novel Cyclization and Functionalization Strategies: Research into new synthetic routes for the 1,4-diazepane core itself is an active area. rsc.org Methodologies such as intramolecular C-N bond coupling, asymmetric reductive amination, and cycloaddition reactions offer novel ways to construct the seven-membered ring with greater control over stereochemistry and substitution patterns. researchgate.netacs.orgmdpi.com For example, using N-propargylamines as versatile building blocks provides shorter, high-atom-economy routes to the diazepane core. rsc.org The subsequent alkylation with various substituted 2-(chloromethyl)benzonitriles would yield a wide array of final products.

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Linear Synthesis | Step-by-step assembly of the molecule. | Well-established, predictable outcomes. | Time-consuming, lower overall yields, limited diversity. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot reaction with three or more starting materials. researchgate.net | High efficiency, atom economy, rapid library generation. rsc.org | Requires significant methods development; can be sensitive to substrate scope. |

| Late-Stage Functionalization | Modification of a common advanced intermediate. | Allows for rapid diversification from a single core structure. | Reaction conditions must be compatible with existing functional groups. |

| Asymmetric Synthesis | Enantioselective synthesis of chiral diazepanes. researchgate.net | Access to stereochemically pure compounds for studying biological targets. | Often requires specialized catalysts and chiral starting materials. |

Further Integration of Artificial Intelligence and High-Throughput Techniques in Compound Discovery

The integration of artificial intelligence (AI) and high-throughput screening (HTS) is set to revolutionize the discovery pipeline for compounds related to 2-(1,4-Diazepan-1-ylmethyl)benzonitrile. These technologies can dramatically reduce the time and cost associated with identifying and optimizing lead compounds. rjsocmed.comnih.gov

High-Throughput Screening (HTS): Physical HTS campaigns remain a cornerstone of drug discovery. Diverse libraries of diazepane analogs, synthesized using the advanced methods discussed previously, can be screened against a wide array of biological targets. thermofisher.comstanford.edu The development of quantitative HTS (qHTS) allows for the assessment of concentration-response relationships for every compound in a library, providing richer datasets for identifying promising hits and understanding structure-activity relationships.

| Discovery Stage | Technology | Application for Diazepane Analogs |

|---|---|---|

| Hit Identification | Virtual Screening (AI) | Screening millions of virtual compounds against a target protein to identify potential binders. preprints.org |

| Hit Identification | High-Throughput Screening (HTS) | Physically screening a synthesized library of diazepane analogs against biological assays. thermofisher.com |

| Lead Optimization | Generative Models (AI) | Designing novel molecules with optimized properties (potency, selectivity, ADMET). nih.govamericaspg.com |

| Lead Optimization | QSAR Modeling (AI) | Building predictive models to guide the synthesis of more potent analogs based on existing data. preprints.org |

| Pharmacokinetic Studies | High-Throughput Bioanalysis | Rapidly quantifying compound levels in plasma samples to assess drug exposure. nih.gov |

Advanced Analytical and Spectroscopic Characterization of Complex Analogs

As increasingly complex and diverse analogs of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile are synthesized, the need for advanced analytical and spectroscopic techniques for their unambiguous characterization becomes paramount.

Structural Elucidation: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS) will be essential for confirming the chemical structure of new analogs. For complex stereoisomers, X-ray crystallography may be required to determine the absolute configuration and conformational preferences of the seven-membered diazepine (B8756704) ring, which can be critical for biological activity. surrey.ac.uk A detailed spectroscopic study on related tetrahydro-diazepines and thiazepines has shown that vibrational, electronic, and NMR spectroscopy can be used to determine the effect of substitution on the ring conformation. surrey.ac.uk

High-Throughput Analysis: In later stages of drug discovery, high-throughput bioanalytical methods are necessary to support pharmacokinetic studies. Techniques like Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the rapid and sensitive quantification of compounds and their metabolites in biological matrices like plasma, using minimal sample volumes. nih.govresearchgate.netnih.gov

Computational and Spectroscopic Synergy: The combination of experimental spectroscopy with quantum chemical methods offers a powerful approach for characterization. mdpi.com Theoretical calculations of NMR and IR spectra can be compared with experimental data to validate structural assignments, especially for complex molecules where spectral interpretation is challenging. This integrated approach can help elucidate subtle structural features and intermolecular interactions that influence a compound's properties. mdpi.com

| Technique | Primary Application | Information Provided |

|---|---|---|

| 2D-NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity of atoms, confirmation of complex scaffolds. |

| X-ray Crystallography | Structural Elucidation | Absolute stereochemistry, solid-state conformation, intermolecular packing. surrey.ac.uk |

| LC-MS/MS | Bioanalysis & Quantification | Accurate measurement of compound concentrations in biological fluids (e.g., plasma). nih.gov |

| DART-MS/MS | High-Throughput Bioanalysis | Rapid quantification of drugs with minimal sample preparation. nih.gov |

| UV-Vis Spectrophotometry | Quantitative Analysis | Determination of compound concentration based on chromophore absorption, often used for complex formation studies. ekb.egnih.gov |

| Quantum Chemical Methods | Structural Validation | Theoretical prediction of spectra (IR, NMR) to compare with experimental data. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,4-Diazepan-1-ylmethyl)benzonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-bromobenzonitrile and 1,4-diazepane. Key steps include:

- Reacting 2-bromobenzonitrile with 1,4-diazepane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Purification via normal-phase chromatography (10% methanol in dichloromethane) yields ~45%.

- Yield Optimization : Increasing equivalents of 1,4-diazepane (1.5–2.0 eq.), optimizing reaction time (monitored via TLC), and using anhydrous conditions to minimize hydrolysis by-products.

Q. How is the structural integrity of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile validated post-synthesis?

- Methodological Answer :

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.62–7.82 ppm for benzonitrile) and diazepane protons (δ 2.5–3.5 ppm for methylene and amine groups) .

- LC-MS : Confirms molecular ion ([M+H]⁺) at m/z 228.3.

- FT-IR : Nitrile stretch (~2220 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) verify functional groups.

Q. What are the solubility and stability profiles of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile in common solvents?

- Methodological Answer :

- Solubility : Highly soluble in DMSO and DMF; moderate in methanol (10–20 mg/mL at 25°C). Tested via saturation shake-flask method .

- Stability : Stable at −20°C under inert gas for >6 months. Degradation studies (HPLC) show <5% decomposition at 25°C over 30 days in DMSO.

Advanced Research Questions

Q. How can computational modeling predict the electronic and nonlinear optical (NLO) properties of 2-(1,4-Diazepan-1-ylmethyl)benzonitrile composites?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer efficiency. The diazepane moiety may enhance electron-donating capacity .

- Molecular Dynamics (MD) : Simulate composite films (e.g., polymer matrices like PVK) to predict NLO susceptibility (χ⁽³⁾) via hyperpolarizability calculations .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models.